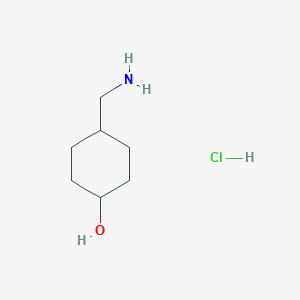

cis-4-(Aminomethyl)cyclohexanol hydrochloride

描述

属性

IUPAC Name |

4-(aminomethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWWGZSFABKRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride typically involves the reduction of a precursor compound, such as cis-4-(Nitromethyl)cyclohexanol. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated cyclohexane derivatives.

科学研究应用

cis-4-(Aminomethyl)cyclohexanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of antihypertensive agents and other therapeutic compounds.

Industry: Utilized in the production of polymers and other industrial chemicals.

作用机制

The mechanism of action of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The compound can also interact with cell membranes, affecting signal transduction pathways .

相似化合物的比较

Comparison with Similar Compounds

Stereoisomers: cis vs. trans-4-(Aminomethyl)cyclohexanol Hydrochloride

The trans isomer of the target compound (CAS: 1021919-08-3) shares the same molecular formula but differs in spatial arrangement. Stereochemistry significantly impacts physical and chemical properties:

| Property | cis-4-(Aminomethyl)cyclohexanol HCl | trans-4-(Aminomethyl)cyclohexanol HCl |

|---|---|---|

| Molecular Formula | C$7$H${14}$ClNO | C$7$H${14}$ClNO |

| Molecular Weight | 163.65 g/mol | 163.65 g/mol |

| Melting Point | Not reported | Not reported |

| Stereochemical Stability | Higher steric hindrance | Lower steric hindrance |

The cis isomer’s steric strain may reduce solubility in polar solvents compared to the trans form, as observed in related cyclohexanol derivatives (e.g., cis-2-aminocyclohexanol HCl has a higher mp than its trans counterpart) . Both isomers serve as intermediates in enantioselective syntheses, but the cis form is more prevalent in pharmaceutical impurity profiles (e.g., ambroxol-related compounds) .

Functional Group Variants: cis-4-(Aminomethyl)cyclohexanecarboxylic Acid Hydrochloride

Replacing the hydroxyl group with a carboxylic acid yields cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (CAS: 3667-38-7), altering solubility and reactivity:

The carboxylic acid derivative exhibits higher polarity and is used in peptide-mimetic drug design. Its synthesis often involves catalytic hydrogenation or enzymatic methods, similar to the target compound’s pathways .

Complex Derivatives: Ambroxol Hydrochloride and Related Impurities

Ambroxol Hydrochloride (CAS: 23828-92-4) is a mucolytic agent structurally related to the target compound but includes a 3,5-dibrominated benzylamino group:

| Property | cis-4-(Aminomethyl)cyclohexanol HCl | Ambroxol HCl |

|---|---|---|

| Molecular Formula | C$7$H${14}$ClNO | C${13}$H${18}$Br$2$ClN$2$O |

| Molecular Weight | 163.65 g/mol | 444.56 g/mol |

| Key Features | Simple cyclohexanol backbone | Dibromobenzylamino substituent |

| Applications | Synthetic intermediate | Mucolytic drug, cough suppressant |

The target compound’s derivative, cis-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol Hydrochloride (CAS: n/a), is a recognized impurity in ambroxol synthesis, highlighting its role in quality control .

Positional Isomers: 2-Aminocyclohexanol Hydrochlorides

Positional isomers like cis-2-aminocyclohexanol hydrochloride (CAS: 6936-47-6) demonstrate how substituent placement affects properties:

| Property | cis-4-(Aminomethyl)cyclohexanol HCl | cis-2-Aminocyclohexanol HCl |

|---|---|---|

| Molecular Formula | C$7$H${14}$ClNO | C$6$H${14}$ClNO |

| Molecular Weight | 163.65 g/mol | 151.63 g/mol |

| Melting Point | Not reported | 186–190°C |

| Stereochemical Impact | Axial -OH, equatorial -CH$2$NH$2$ | Axial -OH, axial -NH$_2$ |

The 2-position isomer’s higher melting point suggests stronger crystal lattice interactions, likely due to axial functional group alignment .

生物活性

Cis-4-(Aminomethyl)cyclohexanol hydrochloride is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry. This compound features a cyclohexane ring with an aminomethyl group at the fourth carbon, and its hydrochloride form enhances its solubility and bioavailability. Research indicates that it may play a role in cardiovascular health, potentially serving as an antihypertensive agent due to its interactions with specific molecular targets in biological systems.

Chemical Structure and Properties

- Molecular Formula : C7H16ClNO

- IUPAC Name : (1S,4S)-4-(aminomethyl)cyclohexanol hydrochloride

- CAS Number : 1021919-08-3

The compound's structure allows for various interactions at the molecular level, which are crucial for its biological activity.

This compound exerts its effects primarily through:

- Receptor Interaction : The compound binds to specific receptors, modulating their activity and influencing physiological responses.

- Enzyme Modulation : It interacts with enzymes involved in cardiovascular function, potentially altering their catalytic activity and affecting blood pressure regulation.

The amine functionality of the compound facilitates hydrogen bonding and electrostatic interactions, enhancing its biological efficacy.

Biological Activity

Research has shown that this compound has potential therapeutic applications:

Antihypertensive Effects

Studies indicate that this compound can influence blood pressure regulation by modulating enzyme activities related to the renin-angiotensin system. Its ability to interact with cardiovascular receptors suggests a role in managing hypertension.

Enzyme Interactions

The compound is utilized in research to study enzyme mechanisms and protein-ligand interactions. It has been shown to affect signal transduction pathways, which are critical for various physiological processes.

Comparative Analysis with Similar Compounds

This compound can be compared to other structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cis-4-Hydroxycyclohexylamine hydrochloride | Hydroxy group instead of aminomethyl | Lacks the aminomethyl group affecting reactivity |

| Trans-4-Aminocyclohexanol hydrochloride | Trans configuration | Different stereochemistry leading to distinct properties |

| Cis-4-Aminocyclohexanol | Similar structure but lacks the chloride salt form | Used primarily as an intermediate without specific biological activity |

This compound stands out due to its unique stereochemistry and functional groups, which contribute to distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cardiovascular Research : A study demonstrated that this compound could lower blood pressure in hypertensive models by inhibiting specific enzymes involved in vasoconstriction.

- Enzyme Mechanism Studies : Research involving protein-ligand interactions highlighted how this compound could enhance or inhibit enzyme activities, providing insights into its pharmacological potential .

- Synthetic Applications : The compound is also used as an intermediate in synthesizing other biologically active molecules, showcasing its versatility in medicinal chemistry .

常见问题

Basic: What are the recommended synthetic routes for cis-4-(Aminomethyl)cyclohexanol hydrochloride, and how can side products be minimized?

Methodological Answer:

The synthesis often involves cyclohexanol derivatives and amine-functionalization steps. For example, tosylate intermediates (e.g., trans-4-hydroxycyclohexyl tosylate) can react with sodium thiophenolate to yield cis-configurations, as demonstrated in Eliel’s method for analogous compounds . To minimize impurities like trans-isomers or dibrominated byproducts (common in brominated analogs), reaction conditions (temperature, solvent polarity) must be tightly controlled. Evidence from Ambroxol Hydrochloride impurity studies suggests using HPLC with chiral columns (e.g., Chiralpak® AD-H) to monitor stereochemical purity and isolate the cis-isomer .

Basic: How should researchers validate the structural identity and purity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Confirm stereochemistry via coupling constants (e.g., axial vs. equatorial proton splitting in cyclohexanol rings) .

- HPLC-MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to detect impurities like trans-isomers or residual brominated precursors .

- Melting Point : Compare observed values (e.g., 186–190°C for cis-2-aminocyclohexanol hydrochloride) against literature data to assess crystallinity and purity .

Advanced: How does the cis-configuration of 4-(Aminomethyl)cyclohexanol hydrochloride influence its biological interactions compared to trans-isomers?

Methodological Answer:

The cis-configuration imposes spatial constraints on the aminomethyl group, affecting receptor binding. For example, in norepinephrine reuptake inhibitors, cis-isomers exhibit higher affinity due to optimal alignment with hydrophobic pockets in transporters . To study this, conduct molecular docking simulations (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 4XP4 for serotonin transporters) and compare binding energies between cis/trans configurations. Validate with in vitro assays (e.g., radioligand displacement in transfected HEK293 cells) .

Advanced: What analytical challenges arise when differentiating this compound from structurally similar impurities?

Methodological Answer:

Key challenges include:

- Co-elution in Chromatography : Resolve using chiral stationary phases (e.g., Cyclobond® I 2000) with isocratic elution (heptane:ethanol:diethylamine, 80:20:0.1) to separate cis/trans isomers .

- Spectroscopic Overlap : Employ 2D NMR (e.g., NOESY) to distinguish spatial proximity of protons in the cyclohexanol ring and aminomethyl group .

- Mass Spectral Similarities : Use high-resolution MS (HRMS, Q-TOF) to detect subtle mass differences (e.g., isotopic patterns from brominated impurities in related compounds) .

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

Store at 2–8°C under nitrogen to prevent oxidation and hygroscopic degradation. For long-term stability, lyophilize the compound and store in amber vials with desiccants (e.g., silica gel). Monitor decomposition via accelerated stability studies (40°C/75% RH for 6 months) and track purity loss using HPLC .

Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies often stem from residual solvents or polymorphic forms. To resolve:

- Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions (e.g., endothermic peaks at 186°C vs. 172°C for cis vs. trans isomers) .

- Re-crystallize using solvent systems like ethanol/water (9:1) to obtain a single crystalline phase.

- Cross-validate with FTIR (e.g., sharp O-H stretch at 3600 cm⁻¹ for pure cis-isomers) .

Basic: What are the critical parameters for scaling up the synthesis of this compound without compromising yield?

Methodological Answer:

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of aminomethylating agent to cyclohexanol precursor to avoid incomplete substitution.

- Temperature Control : Use jacketed reactors with precise cooling (e.g., −10°C for bromination steps) to suppress side reactions .

- Workup Protocol : Employ liquid-liquid extraction (ethyl acetate/1M HCl) to remove unreacted amines, followed by column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) for final purification .

Advanced: What in vitro models are suitable for studying the pharmacological activity of this compound?

Methodological Answer:

- Receptor Binding Assays : Use transfected CHO cells expressing human σ-1 or NMDA receptors. Measure IC₅₀ via competitive binding with radiolabeled ligands (e.g., [³H]DTG for σ-1) .

- Functional Assays : Monitor intracellular calcium flux (Fluo-4 AM dye) in neuronal cell lines (e.g., SH-SY5Y) to assess modulation of ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。